

Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Fmoc-NH-PEG4-CH₂CH₂COOH

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For Researchers, Scientists, and Drug Development Professionals

Core Fundamentals

Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid is a bifunctional molecule widely utilized in bioconjugation and drug development. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a terminal carboxylic acid at the other, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure imparts desirable properties, making it a valuable tool in solid-phase peptide synthesis (SPPS), and as a flexible linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} The Fmoc group provides a stable amine protection that can be readily removed under basic conditions, while the carboxylic acid allows for covalent linkage to amine-containing molecules.^[1] The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugates.^{[1][2]}

Physicochemical Properties

A summary of the key quantitative data for Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₃ NO ₈	[2][3]
Molecular Weight	487.54 g/mol	[3]
CAS Number	557756-85-1	[2][3]
Appearance	Yellow oil or colorless syrup	[2]
Purity	≥ 97% (HPLC)	[2]
Predicted pKa	4.28 ± 0.10	[4]
Predicted Boiling Point	682.1 ± 55.0 °C	[5]
Predicted Density	1.219 g/cm ³	[5]
Solubility	Soluble in DMSO, DCM, DMF	[5]
Storage Conditions	-20°C	[4]

Synonyms and Alternative Nomenclature

For a comprehensive literature search and procurement, it is essential to be aware of the various synonyms used for this compound.

Synonym
Fmoc-N-amido-PEG4-acid
Fmoc-NH-(PEG)3-COOH
Fmoc-PEG4-acid
Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid
3-[2-[2-[2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propionic acid

Key Applications and Experimental Protocols

Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid is a versatile building block in several key areas of biochemical research and drug development.

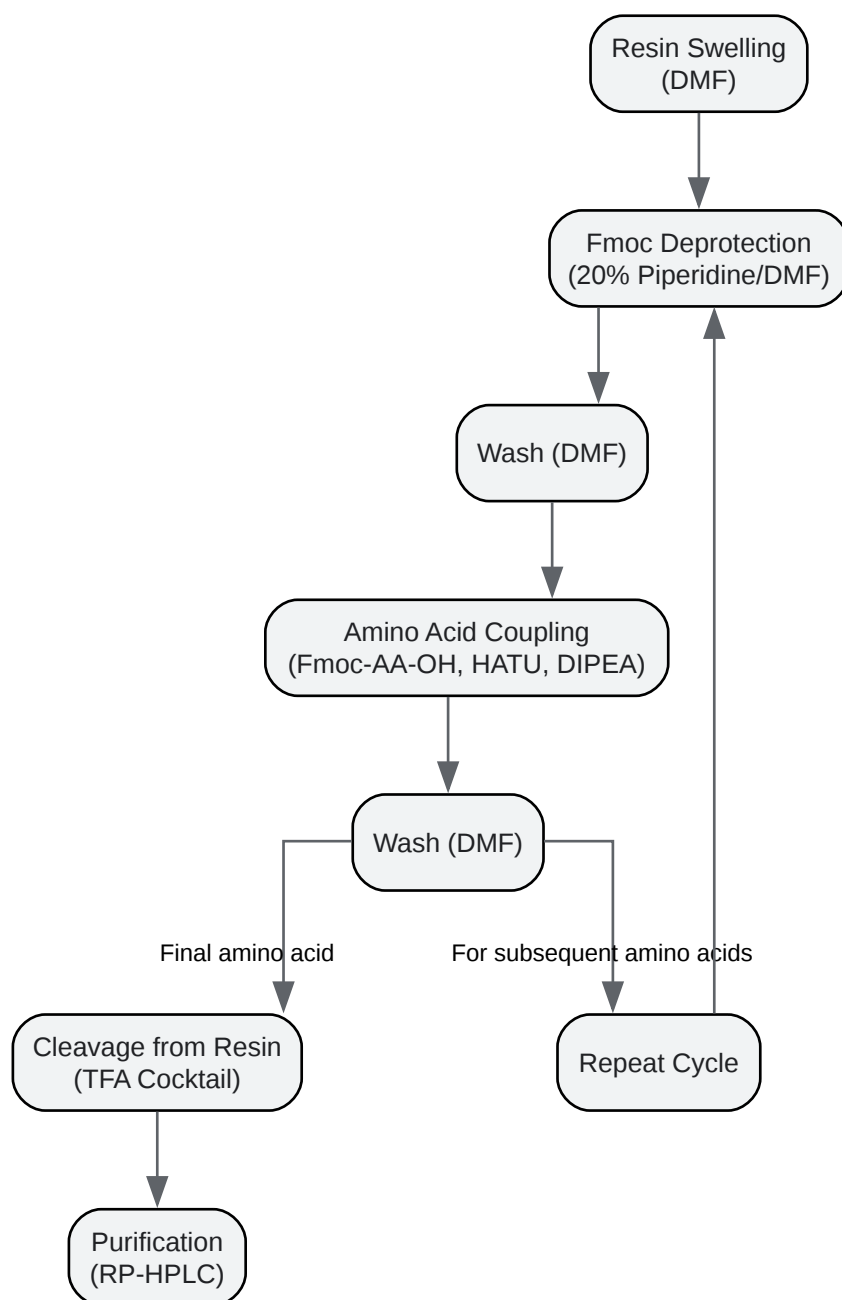
Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this molecule can be used to introduce a PEG spacer within a peptide sequence, which can enhance the solubility and pharmacokinetic properties of the final peptide.

This protocol outlines the general steps for incorporating Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid into a peptide chain using manual Fmoc-based SPPS.

- **Resin Preparation:** Swell the desired resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin-bound amino acid. Wash the resin thoroughly with DMF.
- **Amino Acid Coupling:**
 - Dissolve Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid (3 equivalents) and a coupling agent such as HATU (2.9 equivalents) in DMF.
 - Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.
 - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a qualitative test such as the Kaiser test.
- **Washing:** Wash the resin extensively with DMF to remove excess reagents and byproducts.
- **Chain Elongation:** Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- **Final Cleavage and Deprotection:** Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

- Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).



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General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

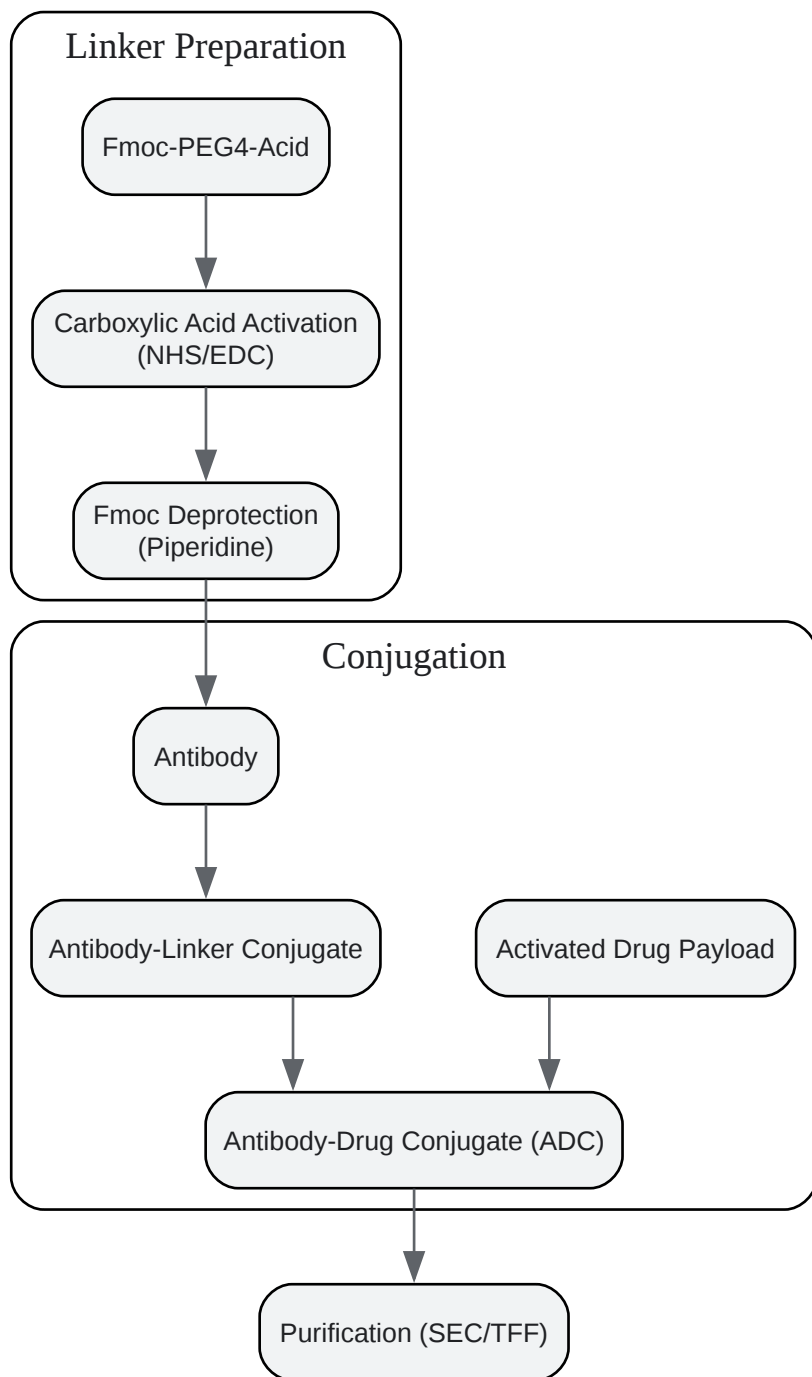
Antibody-Drug Conjugates (ADCs)

This PEGylated linker can be used to attach a cytotoxic payload to an antibody, enhancing the ADC's solubility and potentially improving its pharmacokinetic profile.

This protocol provides a representative method for conjugating a drug to an antibody using Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid.

- Linker Activation:
 - Dissolve Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid in anhydrous DMF.
 - Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC or DCC) to activate the carboxylic acid group.
 - Allow the reaction to proceed for several hours at room temperature to form the NHS ester.
- Fmoc Deprotection: Remove the Fmoc group from the activated linker by treating with 20% piperidine in DMF. Purify the deprotected linker-NHS ester.
- Antibody Conjugation:
 - Buffer-exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
 - Add the deprotected linker-NHS ester to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR).
 - Incubate the reaction for 1-2 hours at room temperature.
- Drug Payload Attachment:
 - Prepare the cytotoxic drug with a suitable reactive handle (e.g., a carboxylic acid).
 - Activate the drug's carboxylic acid using NHS/EDC chemistry.
 - Add the activated drug to the antibody-linker conjugate.
 - Allow the reaction to proceed to form the final ADC.

- Purification: Purify the ADC from unconjugated drug and linker using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).



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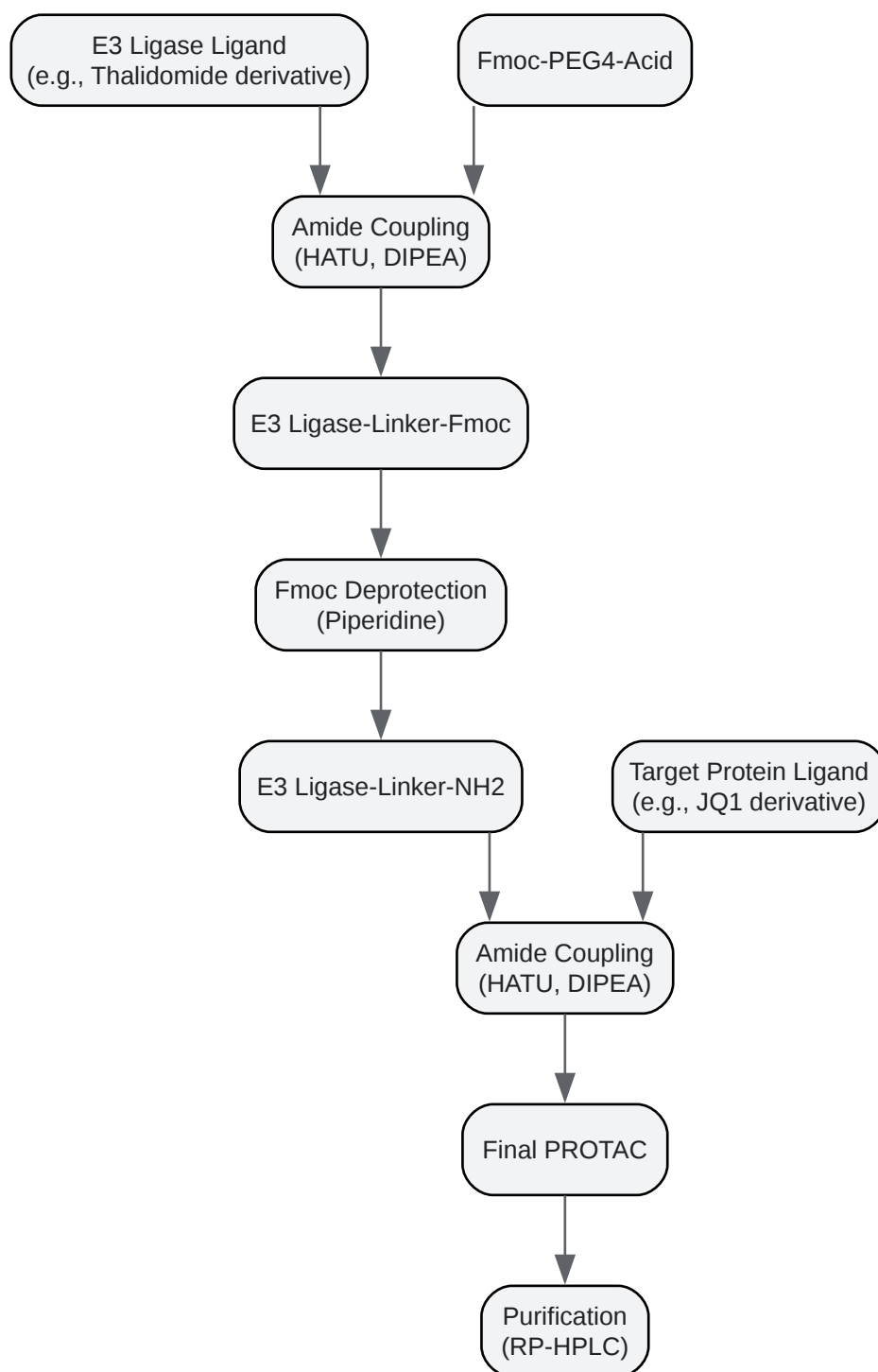
Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Proteolysis Targeting Chimeras (PROTACs)

The flexibility and hydrophilicity of the PEG4 spacer make this molecule an ideal linker for connecting a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC.

This protocol describes a general approach to synthesizing a PROTAC using Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid.

- First Coupling Reaction (E3 Ligase Ligand):
 - Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide with a free amine) and Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid in DMF.
 - Add coupling reagents such as HATU and DIPEA.
 - Stir the reaction at room temperature until completion, monitoring by LC-MS.
 - Purify the resulting E3 ligase-linker intermediate.
- Fmoc Deprotection: Remove the Fmoc group from the E3 ligase-linker intermediate using 20% piperidine in DMF. Purify the deprotected intermediate.
- Second Coupling Reaction (Target Protein Ligand):
 - Dissolve the deprotected E3 ligase-linker intermediate and the target protein ligand (with a carboxylic acid handle) in DMF.
 - Add coupling reagents (HATU and DIPEA).
 - Stir the reaction at room temperature until completion.
- Purification: Purify the final PROTAC product by preparative RP-HPLC.



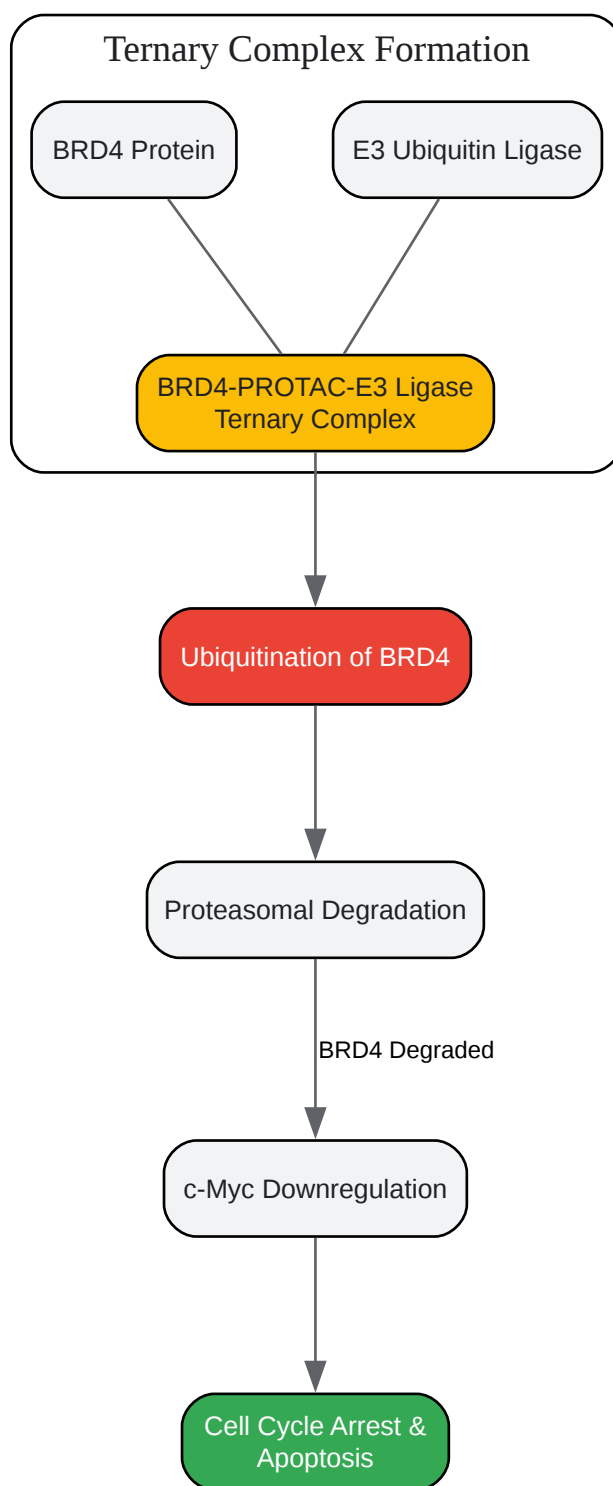
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Logical workflow for the synthesis of a PROTAC.

Signaling Pathways and Mechanisms of Action

A key application of this PEGylated linker is in the construction of PROTACs that induce the degradation of specific target proteins. A well-studied example is the development of PROTACs targeting the BRD4 protein, a transcriptional coactivator implicated in cancer.

A BRD4-targeting PROTAC typically consists of a BRD4 inhibitor (e.g., JQ1) linked to an E3 ligase ligand (e.g., pomalidomide), often via a PEG linker such as that derived from Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid. The PROTAC simultaneously binds to BRD4 and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the oncogene c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.



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